molecular formula C7H3BrF3N3 B1448334 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1021923-54-5

7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1448334
CAS No.: 1021923-54-5
M. Wt: 266.02 g/mol
InChI Key: ITGHKULKAFKZIA-UHFFFAOYSA-N
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Description

7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a triazolo[4,3-a]pyridine core

Biochemical Analysis

Biochemical Properties

7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The interaction between this compound and c-Met kinase is characterized by its binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has demonstrated significant anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . It influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular responses and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its activity and disrupting downstream signaling pathways . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-tumor activity with minimal toxic effects . At higher doses, this compound may cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes and cofactors, which play a crucial role in determining the overall effects of this compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes through active and passive transport mechanisms, allowing it to reach its target sites within the cell . The localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins, which facilitate its distribution to different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound to particular subcellular regions influences its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the bromo and trifluoromethyl groups under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates or other oxidized derivatives.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of various materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would depend on the context of its application, whether in drug development or material synthesis.

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

  • 4-Bromobenzotrifluoride

  • 7-Bromo-3-(trifluoromethyl)-1H-quinolin-2-one

Uniqueness: 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its triazolo[4,3-a]pyridine core, which is less common compared to the pyridine or quinoline cores found in similar compounds. This structural difference can lead to unique chemical and biological properties.

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGHKULKAFKZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021923-54-5
Record name 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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